

# Technical Support Center: Preventing Iridium Dissolution in Ir-Mo Electrocatalysts

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## Compound of Interest

Compound Name: Iridium--molybdenum (3/1)

Cat. No.: B15485411

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iridium-Molybdenum (Ir-Mo) electrocatalysts. The focus is on understanding and preventing the dissolution of Iridium during electrocatalytic processes, particularly the Oxygen Evolution Reaction (OER).

## Frequently Asked Questions (FAQs)

**Q1:** Why is my Iridium-based electrocatalyst degrading during the Oxygen Evolution Reaction (OER)?

**A1:** Iridium-based catalysts, while being the state-of-the-art for OER in acidic media, are prone to dissolution. This degradation is primarily due to the formation of unstable Iridium species at high anodic potentials. The harsh oxidative environment of the OER can lead to the oxidation of Iridium to higher valence states which are more soluble in the electrolyte.

**Q2:** How does adding Molybdenum help in preventing Iridium dissolution?

**A2:** Molybdenum plays a crucial role in stabilizing Iridium in the electrocatalyst through several mechanisms:

- **Electronic Modulation:** Strong electronic interactions between Iridium and Molybdenum oxides can enhance the overall stability of the catalyst.

- **Charge Compensation:** Molybdenum can act as a buffer for charge compensation, which helps in preventing the dissolution of Iridium.
- **Surface Reconstruction:** High-valence Molybdenum can accelerate the reconstruction of the catalyst surface to form self-terminating and more stable Ir-O-Mo active species.
- **Formation of a Passivation Layer:** During the OER process, Molybdenum-based materials can be oxidized to form a stable passivation layer that prevents further dissolution of the catalyst.

Q3: What is a typical dissolution rate for Ir-Mo catalysts compared to pure Iridium catalysts?

A3: Ir-Mo mixed oxides have demonstrated significantly lower Iridium dissolution rates compared to pure Iridium catalysts. For instance, certain Ir-Mo mixed oxides have shown a 24% lower Ir dissolution rate than a pure Iridium control under similar OER conditions.

Q4: What are the common signs of Iridium dissolution in my experiment?

A4: Signs of Iridium dissolution can be observed through various analytical techniques:

- **Decreased Electrocatalytic Activity:** A noticeable drop in the OER performance, such as an increase in overpotential required to achieve a certain current density.
- **Changes in Catalyst Morphology:** Post-mortem analysis using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) may reveal changes in the catalyst's structure, such as particle size reduction or loss of material.
- **Detection of Iridium in the Electrolyte:** The most direct evidence is the detection of dissolved Iridium species in the electrolyte using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

## Troubleshooting Guide

Problem	Possible Cause	Troubleshooting Steps
High Iridium dissolution detected by ICP-MS	1. Inadequate Molybdenum content or poor mixing of Ir and Mo. 2. Harsh operating conditions (e.g., excessively high potential). 3. Unstable catalyst support.	1. Optimize the Mo content in your catalyst. Refer to literature for optimal Ir:Mo ratios. Ensure a homogeneous distribution of Mo in the Ir matrix during synthesis. 2. Perform a potential-dependence study to identify an optimal operating potential that balances activity and stability. 3. Ensure the use of a stable support material. Mitigating the open-circuit potential of molybdenum-based supports is crucial for minimizing material dissolution.
Rapid decrease in OER activity over time	1. Significant Iridium dissolution leading to loss of active sites. 2. Detachment of the catalyst layer from the electrode. 3. Poisoning of the catalyst surface.	1. Confirm Ir dissolution with ICP-MS. If confirmed, follow the steps for "High Iridium dissolution". 2. Improve the adhesion of the catalyst layer by optimizing the ink formulation and deposition method. Consider using an adhesion-promoting underlayer. 3. Analyze the electrolyte for potential contaminants that could poison the catalyst. Ensure high-purity water and electrolytes are used.

Inconsistent catalyst performance and stability between batches

1. Variations in catalyst synthesis parameters. 2. Inhomogeneous distribution of Iridium and Molybdenum.

1. Strictly control synthesis parameters such as precursor concentrations, temperature, and calcination time. 2. Employ synthesis techniques that promote homogeneous mixing of the elements, such as co-precipitation or electrospinning. Characterize the elemental distribution using techniques like Energy-Dispersive X-ray Spectroscopy (EDX) mapping.

## Quantitative Data

Table 1: Comparison of OER Performance and Stability for Ir-based Catalysts

Catalyst	Overpotential at 10 mA cm <sup>-2</sup> (mV)	Iridium Dissolution Rate	Reference
IrO <sub>2</sub> (commercial)	330	High	
IrO <sub>x</sub>	333	High	
Ir-Mo Mixed Oxide	~30 mV lower than pure Ir control	24% lower than pure Ir control	
IrMoO <sub>x</sub> Nanofibers	267	Low (slight degradation after 30h)	

## Experimental Protocols

### Synthesis of Ir-Mo Oxide Nanofibers via Electrospinning-Calcination

This protocol describes a general method for synthesizing Ir-Mo oxide nanofibers, a promising morphology for enhanced stability.

- Precursor Solution Preparation:
  - Dissolve Iridium(III) chloride hydrate ( $\text{IrCl}_3 \cdot x\text{H}_2\text{O}$ ) and Ammonium molybdate tetrahydrate ( $(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$ ) in a mixture of N,N-Dimethylformamide (DMF) and ethanol.
  - Add Polyvinylpyrrolidone (PVP) to the solution and stir until a homogeneous viscous solution is formed. The final concentrations and ratios of the metal precursors and PVP should be optimized based on the desired stoichiometry and fiber morphology.
- Electrospinning:
  - Load the precursor solution into a syringe with a metallic needle.
  - Apply a high voltage (e.g., 15-20 kV) between the needle and a grounded collector (e.g., aluminum foil).
  - Maintain a constant flow rate of the solution (e.g., 0.5-1.5 mL/h) and a fixed distance between the needle and the collector (e.g., 15-20 cm).
  - Collect the as-spun nanofibers on the collector.
- Calcination:
  - Carefully peel the nanofiber mat from the collector.
  - Place the mat in a tube furnace and heat it in air at a controlled ramp rate (e.g., 2-5 °C/min) to a specific calcination temperature (e.g., 400-600 °C) for a set duration (e.g., 2-4 hours).
  - Allow the furnace to cool down naturally to room temperature.

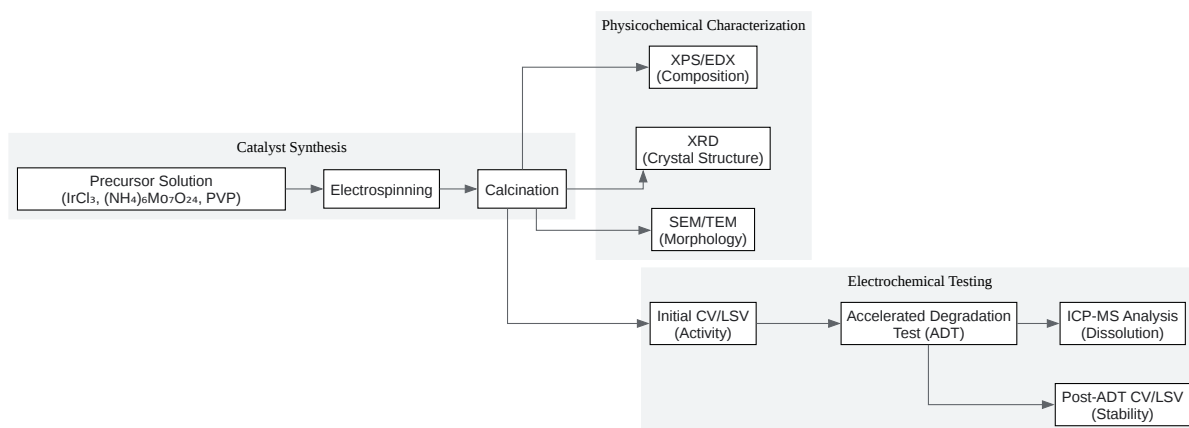
## Accelerated Degradation Test (ADT) Protocol for OER Catalysts

This protocol is a standardized method to evaluate the stability of OER electrocatalysts in a shorter timeframe.

- Electrochemical Cell Setup:

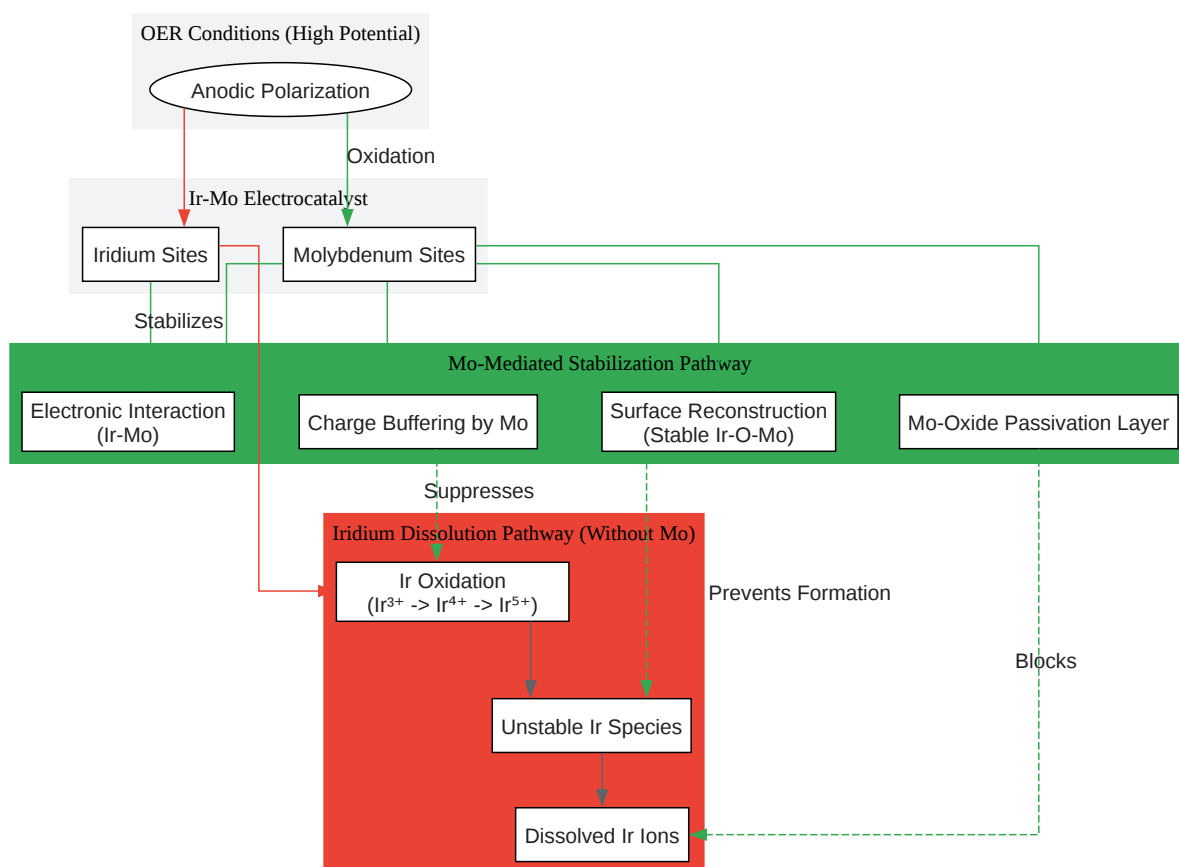
- Use a standard three-electrode setup with the Ir-Mo catalyst as the working electrode, a platinum wire as the counter electrode, and a reversible hydrogen electrode (RHE) as the reference electrode.
- The electrolyte is typically an acidic solution, such as 0.5 M H<sub>2</sub>SO<sub>4</sub>.
- Initial Characterization:
  - Perform initial cyclic voltammetry (CV) scans to characterize the catalyst's electrochemical surface area (ECSA).
  - Record an initial linear sweep voltammetry (LSV) curve to determine the initial OER activity.
- Accelerated Degradation:
  - Apply a potential cycling protocol. A common protocol involves cycling the potential between a lower limit (e.g., 1.2 V vs. RHE) and an upper limit (e.g., 1.6 V vs. RHE) at a specific scan rate (e.g., 50-100 mV/s) for a large number of cycles (e.g., 1000-5000 cycles).
  - Alternatively, a constant potential hold at a high potential (e.g., 1.6 V vs. RHE) for an extended period can be used.
- Post-Degradation Characterization:
  - After the ADT, repeat the CV and LSV measurements to assess the changes in ECSA and OER activity.
- Quantification of Dissolution:
  - During the ADT, periodically collect aliquots of the electrolyte.
  - Analyze the collected electrolyte samples for dissolved Iridium and Molybdenum concentrations using ICP-MS.

## Visualizations



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Caption: Experimental workflow for synthesis, characterization, and stability testing of Ir-Mo electrocatalysts.



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